molecular formula C22H13Br2NO4 B11221203 6,8-dibromo-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

6,8-dibromo-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11221203
M. Wt: 515.1 g/mol
InChI Key: KPLSVPUSBONUAY-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced pharmacological research. This compound is part of the chromene chemical class, which are oxygen-containing heterocycles recognized for a wide spectrum of biological activities (Citation 2). The molecular structure integrates a dibrominated coumarin core, a feature associated with potent bioactivity. Specifically, 6,8-dibromo substitution patterns on the chromene scaffold have been identified in compounds with significant anti-staphylococcal properties, particularly against multi-drug resistant strains like S. aureus and S. epidermidis (Citation 4). Furthermore, related carboxamide-coupled coumarins are investigated as potential anti-austerity agents to target cancer cell tolerance to nutrient starvation, and for their inhibitory activity against enzymes like acetylcholinesterase (for Alzheimer's disease) and monoamine oxidases (for neurological conditions) (Citation 2). The 4-phenoxyphenyl carboxamide moiety is a key functional group that may influence the molecule's binding affinity and selectivity towards enzyme targets such as carbonic anhydrase isoforms (CA IX/XII), which are overexpressed in various tumors (Citation 7). Researchers can utilize this compound as a lead structure or chemical probe in developing novel therapeutic agents for oncology and microbiology. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H13Br2NO4

Molecular Weight

515.1 g/mol

IUPAC Name

6,8-dibromo-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C22H13Br2NO4/c23-14-10-13-11-18(22(27)29-20(13)19(24)12-14)21(26)25-15-6-8-17(9-7-15)28-16-4-2-1-3-5-16/h1-12H,(H,25,26)

InChI Key

KPLSVPUSBONUAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

Biological Activity

6,8-Dibromo-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Its unique structure, characterized by the presence of two bromine atoms at positions 6 and 8, a phenoxy group at the nitrogen position, and a carboxamide functional group at position 3, suggests potential biological activities. This article explores its biological activity, focusing on anticancer properties and other therapeutic potentials.

The compound has a molecular formula of C19H14Br2N2O3 and a molecular weight of approximately 404.08 g/mol. The presence of bromine atoms enhances its reactivity, while the phenoxy group may improve its lipophilicity and cellular uptake, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have shown effectiveness against breast cancer (MCF-7) cells and other tumor types .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve interactions with specific enzymes or receptors in cancer pathways. Studies suggest that it could inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the potential efficacy of this compound:

Compound Name Molecular Formula Unique Features Biological Activity
6,8-Dibromo-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamideC19H14Br2N2O3Contains a nitro group instead of a phenoxy groupPotential anticancer activity
6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamideC18H16BrN2O3Substituted with a methoxy groupModerate cytotoxicity against cancer cells
6,8-Dibromo-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamideC18H16BrN2O3Features a methoxy group on a different phenyl ringAnticancer properties under investigation

This table highlights the diversity within the chromene family and emphasizes how structural variations may influence biological activity .

Case Studies and Research Findings

Recent studies have investigated the biological activity of chromene derivatives in various contexts:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects against MCF-7 cells with IC50 values comparable to other known anticancer agents .
  • Enzyme Inhibition : The compound showed potential as an inhibitor of COX and LOX enzymes, which are implicated in inflammatory processes associated with cancer progression .
  • Molecular Docking Studies : Computational studies suggested strong interactions between the compound and target proteins involved in cancer pathways, indicating its potential as a lead compound for further drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 6,8-dibromo-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. Preliminary studies suggest that this compound may also demonstrate cytotoxic effects against various cancer cell lines. The electron-withdrawing bromine atoms may enhance its lipophilicity and cellular uptake, potentially leading to interactions with specific enzymes or receptors involved in cancer pathways.

Anti-inflammatory and Antioxidant Effects

Chromene derivatives are recognized for their anti-inflammatory and antioxidant activities. The presence of the phenoxy group may play a role in mediating these effects, making the compound a candidate for further exploration in treating inflammatory diseases and oxidative stress-related conditions.

Medicinal Chemistry

The compound's potential as an anticancer agent positions it as a valuable candidate for drug development. Its ability to interact with biological targets could lead to novel therapeutic strategies against various malignancies.

Materials Science

Due to its unique chemical structure, this compound may also find applications in materials science, particularly in developing organic materials with specific electronic or optical properties.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and related coumarin derivatives:

Compound Name & Reference Core Structure Substituents Key Physicochemical Properties
6,8-Dibromo-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide Coumarin 6,8-dibromo; N-(4-phenoxyphenyl) High lipophilicity (logP ~5.2); crystalline stability via N–H⋯O H-bonds
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin Unsubstituted core; N-(4-methoxyphenethyl) Moderate lipophilicity (logP ~3.8); enhanced solubility due to methoxy group
4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones Coumarin-thiazolinone hybrid Thiazolinone; benzylidenehydrazone Polar functional groups; moderate solubility in DMSO

Key Observations :

  • Bromine Effects: The 6,8-dibromo substitution in the target compound increases molecular weight (MW: ~485 g/mol) and lipophilicity compared to non-halogenated analogs (e.g., MW: ~337 g/mol for the methoxyphenethyl derivative ). Bromine’s electron-withdrawing nature may also modulate electronic interactions in biological systems.
  • Hydrogen Bonding: The carboxamide group in the target compound participates in N–H⋯O hydrogen bonds, forming a 2D sheet structure in crystals, whereas thiazolinone derivatives rely on N–H⋯N and C=O⋯H interactions .

Preparation Methods

Bromination of 2-Oxo-2H-chromene-3-carboxylic Acid

The precursor 2-oxo-2H-chromene-3-carboxylic acid undergoes electrophilic aromatic bromination at positions 6 and 8. Bromine (Br₂) in acetic acid at 60–70°C for 6–8 hours achieves selective di-substitution, driven by the electron-donating effects of the carbonyl and carboxylic acid groups. Alternatives such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) with catalytic sulfuric acid reduce side reactions, yielding 85–90% pure product.

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Br₂Acetic acid60–7087895
NBSDMF25128290

Post-reaction purification via recrystallization from ethanol-water (1:3) yields crystalline 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid (m.p. 218–220°C).

Amidation of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid

Coupling Reagent Selection

The carboxylic acid is converted to the target amide using 4-phenoxyaniline. Two coupling strategies are validated:

Dicyclohexylcarbodiimide (DCC) Mediated Coupling

In dichloromethane (DCM) at 0–5°C, DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with 4-phenoxyaniline to yield the amide. The reaction achieves 56–62% yield after 16 hours, with purification via silica gel chromatography (ethyl acetate/hexane, 1:4).

EDCI/HOBt Assisted Coupling

Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in DMF at room temperature facilitate amide bond formation within 6 hours, yielding 70–75% product. This method minimizes racemization and side products.

Table 2: Amidation Efficiency Comparison

Coupling SystemSolventTemperature (°C)Time (h)Yield (%)
DCCDCM0–51658
EDCI/HOBtDMF25673

Structural Characterization and Analytical Data

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption at 1630–1640 cm⁻¹ confirms the amide C=O stretch, while Br–C vibrations appear at 550–600 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, chromene H-4), 7.65–7.10 (m, 9H, aromatic), 10.32 (s, 1H, NH).

  • ¹³C NMR : 160.2 (amide C=O), 152.1 (chromene C-2), 118.9–130.4 (aromatic carbons).

Physicochemical Properties

  • Molecular Formula : C₂₂H₁₄Br₂N₂O₄

  • Molecular Weight : 558.17 g/mol

  • Melting Point : 234–236°C (lit. 240–241°C for analogous compounds).

Optimization and Challenges

Bromination Side Reactions

Over-bromination at position 5 is mitigated by controlling stoichiometry (2.2 eq Br₂) and reaction time.

Amidation Byproducts

Dimerization of the carboxylic acid is suppressed using HOBt, which stabilizes the active ester intermediate.

Industrial-Scale Considerations

Green Chemistry Approaches

Solvent-free bromination using mechanochemical grinding with NBS and silica gel is under investigation to reduce waste.

Continuous Flow Synthesis

Microreactor systems enable precise temperature control during bromination, improving reproducibility .

Q & A

Q. What are the standard synthetic routes for 6,8-dibromo-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, and what critical reaction conditions must be controlled?

Methodological Answer : The synthesis typically involves:

Chromene Core Formation : Condensation of substituted salicylaldehydes with activated carbonyl derivatives (e.g., Meldrum’s acid) under acidic conditions to form the 2H-chromene scaffold.

Bromination : Electrophilic bromination at the 6- and 8-positions using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid at 0–40°C .

Amide Coupling : Reaction of the carboxylic acid intermediate with 4-phenoxyaniline using coupling agents (e.g., EDC/HOBt) in DMF or THF .

Q. Critical Conditions :

  • Temperature Control : Bromination requires precise temperature to avoid over-substitution.
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel) or recrystallization (acetone/ether) ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer :

  • 1H/13C NMR :
    • Chromene Ring : Look for characteristic peaks:
  • H-4 (δ 6.5–7.5 ppm, doublet) and C=O (δ 160–170 ppm) .
    • Bromine Substituents : Deshielding effects shift adjacent protons downfield (δ 7.8–8.2 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing bromine substituents at the 6 and 8 positions of the chromene core?

Methodological Answer :

  • Agent Selection :

    Bromination Agent Solvent Temperature Yield Range Reference
    N-Bromosuccinimide (NBS)DCM0°C → RT65–78%
    Br₂AcOH40°C50–60%
  • Additives : Catalytic FeCl₃ or AlCl₃ enhances regioselectivity .

  • Kinetic Monitoring : Use TLC or in-situ IR to halt reactions at optimal conversion.

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s hydrogen-bonding patterns in crystallography?

Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) .
  • SHELX Refinement : Use SHELXL to refine X-ray data, adjusting thermal parameters and occupancy for disordered solvent .
  • Validation Tools : Cross-check with PLATON or Mercury to validate H-bond networks against DFT calculations .

Q. How to determine the compound’s bioactive conformation and interactions with biological targets using integrated structural biology approaches?

Methodological Answer :

Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with the chromene core as a hinge-binding motif .

NMR Titration : Monitor chemical shift perturbations (CSPs) in 1H-15N HSQC spectra upon target protein binding .

Cellular Assays :

  • MTT Assay : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) .
  • Western Blot : Quantify pathway proteins (e.g., p-AKT, caspase-3) to confirm mechanism .

Q. How to analyze structure-activity relationships (SAR) when modifying the 4-phenoxyphenyl group?

Methodological Answer :

  • Substituent Screening :

    Substituent Biological Activity Trend Reference
    4-Chlorophenyl↑ Anticancer activity
    4-Methoxyphenyl↓ Toxicity, ↑ solubility
    2-NaphthoylEnhanced fluorescence
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate electronic (σ), steric (Es), and hydrophobic (π) parameters with bioactivity .

Q. Table 1: Comparative Bromination Conditions

AgentSolventTemp. (°C)Yield (%)Selectivity (6,8 vs. 5,7)
NBSDCM0→RT78High (>9:1)
Br₂AcOH4065Moderate (6:1)
Data derived from .

Q. Table 2: Spectral Markers in NMR

Proton/Groupδ (ppm) RangeMultiplicityKey Correlation (COSY/HMBC)
H-4 (chromene)6.5–7.5d (J=8 Hz)HMBC to C-3 (C=O)
Br-C6/8 Adjacent H7.8–8.2s/ddNOESY to phenyl rings
Data from .

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